1-Chloro-1-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one is an organic compound with a complex structure that includes both chloro and mercapto functional groups
Preparation Methods
The synthesis of 1-Chloro-1-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one typically involves multi-step organic reactions. One common synthetic route includes the chlorination of a precursor compound followed by the introduction of a mercapto group. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactions in specialized reactors to handle the potentially hazardous chemicals involved .
Chemical Reactions Analysis
1-Chloro-1-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives.
Scientific Research Applications
1-Chloro-1-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or the modification of protein structures. The molecular targets often include thiol groups in cysteine residues of proteins, which can alter their function and activity .
Comparison with Similar Compounds
Similar compounds to 1-Chloro-1-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one include:
1-Chloro-1-(2-(chloromethyl)-3-ethoxyphenyl)propan-2-one: This compound has an ethoxy group instead of a mercapto group, which affects its reactivity and applications.
1-Chloro-1-(3-(chloromethyl)phenyl)propan-2-one: Lacks the mercapto group, making it less reactive in certain types of chemical reactions. The presence of the mercapto group in this compound makes it unique and more versatile in its applications compared to these similar compounds.
Properties
Molecular Formula |
C10H10Cl2OS |
---|---|
Molecular Weight |
249.16 g/mol |
IUPAC Name |
1-chloro-1-[3-(chloromethyl)-2-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10Cl2OS/c1-6(13)9(12)8-4-2-3-7(5-11)10(8)14/h2-4,9,14H,5H2,1H3 |
InChI Key |
JIOPENVUEINLJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC(=C1S)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.